molecular formula C21H23N3O3 B8101354 N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide

N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide

Cat. No.: B8101354
M. Wt: 365.4 g/mol
InChI Key: BUSVEUMKIXHTKG-QOCHGBHMSA-N
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Preparation Methods

The synthetic routes and reaction conditions for N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide are not explicitly detailed in the available literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a reference standard in various chemical assays and studies.

    Biology: It is studied for its selective activity on the CB2 receptor, which is involved in various physiological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in conditions where modulation of the CB2 receptor is beneficial.

    Industry: It may be used in the development of new drugs and therapeutic agents targeting the CB2 receptor.

Mechanism of Action

N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide exerts its effects by selectively binding to and modulating the activity of the CB2 receptor. This receptor is primarily found in the peripheral tissues and is involved in immune response regulation. By acting as an inverse agonist, this compound reduces the activity of the CB2 receptor, which can have various downstream effects on immune cell function and inflammation .

Comparison with Similar Compounds

Similar compounds to N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide include other selective CB2 receptor agonists and antagonists. These compounds share structural similarities and target the same receptor but may differ in their binding affinity, selectivity, and pharmacological effects. Some examples of similar compounds include:

    AM1241: A selective CB2 receptor agonist.

    SR144528: A selective CB2 receptor antagonist.

    JWH-133: Another selective CB2 receptor agonist.

This compound is unique in its high selectivity for the CB2 receptor and its inverse agonist activity, which distinguishes it from other compounds that may act as agonists or antagonists .

Properties

IUPAC Name

N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14H,3-4,8,13H2,1-2H3,(H,23,25)/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSVEUMKIXHTKG-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=CC(=C2)OC)C(=NNC(=O)C3=CC=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=C(C=CC(=C2)OC)/C(=N/NC(=O)C3=CC=CC=C3)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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